
Btk IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Btk IN-1 is an effective BTK inhibitor . Bruton Tyrosine Kinase (BTK) is a key signaling molecule in the B-cell receptor pathway which is important for B-cell proliferation and survival . The development of drugs which inhibit BTK has led to dramatic improvements in the management of B-cell malignancies .
Molecular Structure Analysis
The molecular structure of Btk IN-1 plays a crucial role in its function as a BTK inhibitor. An analysis of the protein–inhibitor interactions based on published co-crystal structures provides useful clues for the rational design of safe and effective small-molecule BTK inhibitors .
Chemical Reactions Analysis
The chemical reactions involved in the action of Btk IN-1 are complex. BTK inhibitors like Btk IN-1 work by inhibiting the enzyme BTK, which is involved in the maturation of B cells .
Physical And Chemical Properties Analysis
Btk IN-1 has a molecular weight of 384.86 and a molecular formula of C19H21ClN6O . It is soluble in DMSO .
Applications De Recherche Scientifique
Treatment of B-cell Malignancies
Btk IN-1, as a Bruton tyrosine kinase (BTK) inhibitor, has revolutionized the treatment of patients with various B-cell malignancies . BTK inhibitors such as ibrutinib, zanubrutinib, orelabrutinib, and acalabrutinib have shown good clinical efficacy and better safety profiles than those of traditional chemotherapy and chemoimmunotherapy regimens . Multiple studies on new BTK inhibitors are ongoing, which may provide more therapeutic options for the treatment of B-cell malignancies .
Treatment of Inflammatory and Autoimmune Diseases
BTK plays a crucial role in B-cell receptor and Fc receptor signaling pathways . Given the central role of BTK in immunity, BTK inhibition represents a promising therapeutic approach for the treatment of inflammatory and autoimmune diseases . A number of BTK inhibitors have shown efficacy in several preclinical models of inflammatory or autoimmune diseases .
Treatment of Autoimmune Diseases Involving Abnormal B Cell Function
The inhibition of BTK is a promising therapy for various autoimmune diseases (AD) involving abnormal B cell function, such as rheumatoid arthritis (RA), multiple sclerosis (MS), and systemic lupus erythematosus (SLE) .
Overcoming Drug Resistance in Cancer Treatment
BTK degraders like NX-2127 have been identified, which targets both wild-type and mutant forms of BTK and provides clinical benefit in patients with Chronic Lymphocytic Leukemia (CLL) .
Mécanisme D'action
Target of Action
Btk IN-1, also known as Compound 27, is a potent inhibitor of Bruton’s tyrosine kinase (BTK) . BTK is a non-receptor kinase that plays a crucial role in oncogenic signaling, critical for the proliferation and survival of leukemic cells in many B cell malignancies . It is essential for both B cell development and the function of mature B cells .
Mode of Action
Btk IN-1 interacts with BTK, inhibiting its activity. BTK can directly interact with various molecules, including the intercellular domains of most Toll-like receptors (TLRs), the downstream adaptors MYD88 and MYD88 adaptor-like protein (MAL), IL-1R-associated kinase 1 (IRAK1), and TIR-domain-containing adapter-inducing interferon-β (TRIF) . This interaction induces the downstream transcription of NF-κB, activator protein 1 (AP1), and interferon regulatory factor (IRF3), promoting cell proliferation, antibody secretion, class switch recombination, and the production of pro-inflammatory cytokines .
Biochemical Pathways
BTK is a key component of multiple signaling pathways that regulate B cell and myeloid cell proliferation, survival, and functions . It is involved in various signaling pathways, including B cell receptor (BCR) signaling, chemokine receptor signaling, TLR signaling, and FcR signaling . BTK inhibition has molecular effects beyond its classic role in BCR signaling, involving B cell-intrinsic signaling pathways central to cellular survival, proliferation, or retention in supportive lymphoid niches .
Pharmacokinetics
Btk inhibitors such as ibrutinib, zanubrutinib, orelabrutinib, and acalabrutinib have shown good clinical efficacy and better safety profiles than traditional chemotherapy and chemoimmunotherapy regimens . More research is needed to fully understand the ADME properties of Btk IN-1 and their impact on bioavailability.
Result of Action
The inhibition of BTK by Btk IN-1 results in the alteration of several cellular functions. It affects cellular survival, proliferation, and the ability of cells to remain in supportive lymphoid niches . Moreover, BTK functions in several myeloid cell populations, representing important components of the tumor microenvironment .
Action Environment
The efficacy and stability of Btk IN-1, like other BTK inhibitors, can be influenced by various environmental factors. These factors can include the specific characteristics of the patient’s disease, the presence of other medications, and individual patient characteristics . .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(3-chloroanilino)-N-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O/c20-13-3-1-4-14(9-13)22-10-17(27)25-15-5-2-8-26(11-15)19-16-6-7-21-18(16)23-12-24-19/h1,3-4,6-7,9,12,15,22H,2,5,8,10-11H2,(H,25,27)(H,21,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSNKQVUYDXOGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=C2C=CN3)NC(=O)CNC4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Btk IN-1 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

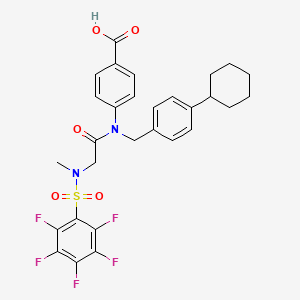
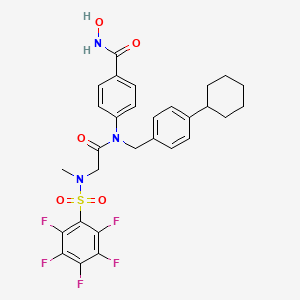

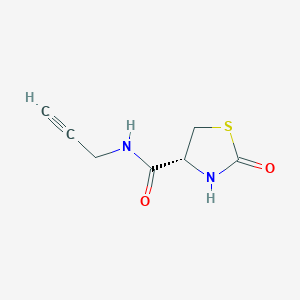
![6-Amino-2-((3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-methyl-5-((2-(trifluoromethyl)pyridin-3-yl)thio)pyrimidin-4(3H)-one](/img/structure/B610828.png)
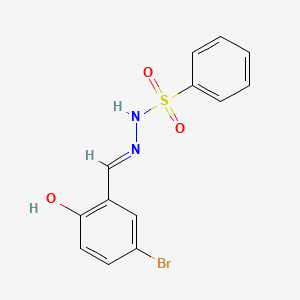
![2-({4-[(2-Phenylethyl)amino]-1-(2-phenylvinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl}-amino)ethanol](/img/structure/B610833.png)
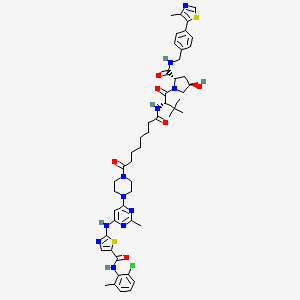
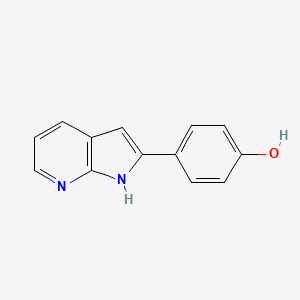
![(2S,3S)-3-(2-methoxyphenyl)-2-methyl-3-(1-naphthyl)-2-({4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}carbonyl)propanenitrile](/img/structure/B610841.png)